molecular formula C13H11ClFNOS B2680163 3-[(3-Chloro-4-fluorophenyl)amino]-1-thien-2-ylpropan-1-one CAS No. 339313-12-1

3-[(3-Chloro-4-fluorophenyl)amino]-1-thien-2-ylpropan-1-one

Cat. No.: B2680163
CAS No.: 339313-12-1
M. Wt: 283.75
InChI Key: PYTLKBYSGCPYNI-UHFFFAOYSA-N
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Description

3-[(3-Chloro-4-fluorophenyl)amino]-1-thien-2-ylpropan-1-one is a chemical compound for research use. It features a propan-1-one backbone that connects a 3-chloro-4-fluorophenylamino group to a thien-2-yl (thiophene) moiety. The 3-chloro-4-fluorophenyl group is a recognized structural element in pharmaceutical research, notably present in certain tyrosine kinase inhibitors . The integration of the thiophene ring is a common strategy in medicinal chemistry to fine-tune the properties of a molecule. This specific combination of aromatic and heteroaromatic systems makes it a compound of interest for early-stage research and development. Potential applications for researchers could include its use as a building block in organic synthesis or as a core structure for the exploration of new biologically active molecules in various screening libraries. This product is intended for chemical and pharmaceutical research purposes only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

3-(3-chloro-4-fluoroanilino)-1-thiophen-2-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClFNOS/c14-10-8-9(3-4-11(10)15)16-6-5-12(17)13-2-1-7-18-13/h1-4,7-8,16H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYTLKBYSGCPYNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)CCNC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClFNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Chloro-4-fluorophenyl)amino]-1-thien-2-ylpropan-1-one typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the aforementioned synthetic routes, optimizing reaction conditions to maximize yield and purity, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Chloro-4-fluorophenyl)amino]-1-thien-2-ylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro and fluoro substituents on the phenyl ring can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro or fluoro groups.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

3-[(3-Chloro-4-fluorophenyl)amino]-1-thien-2-ylpropan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(3-Chloro-4-fluorophenyl)amino]-1-thien-2-ylpropan-1-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors by binding to their active sites, thereby modulating biological pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of aryl-substituted propan-1-one derivatives. Below is a comparative analysis of its structural and functional attributes against related molecules:

Compound Name Key Structural Features Molecular Formula Molecular Weight (g/mol) Key Differences
3-[(3-Chloro-4-fluorophenyl)amino]-1-thien-2-ylpropan-1-one Thien-2-yl, 3-chloro-4-fluoroanilino, propan-1-one C₁₃H₁₁ClFNOS 283.75 Reference compound
1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one 4-Chlorophenyl, cyclopropyl, propan-1-one C₁₂H₁₃ClO 214.68 Cyclopropyl substituent instead of amino-thiophene; lacks fluorine
3-(4-Chlorophenyl)-2-(diisopropylamino)propan-1-one 4-Chlorophenyl, diisopropylamino, propan-1-one C₁₅H₂₂ClNO 283.80 Diisopropylamino group replaces anilino; additional alkyl branching
3-[(3-Chloro-4-fluorophenyl)amino]-1-(4-methylphenyl)propan-1-one 4-Methylphenyl, 3-chloro-4-fluoroanilino, propan-1-one C₁₆H₁₅ClFNO 307.75 Thienyl replaced with methylphenyl; increased steric bulk
Key Observations:
  • Thiophene vs. Benzene : The thien-2-yl group may confer distinct electronic properties (e.g., π-electron richness) and influence binding interactions in biological systems, unlike phenyl or methylphenyl substituents .
  • Amino Group Variations: The primary amino group in the target compound contrasts with secondary/tertiary amines (e.g., diisopropylamino in ), affecting solubility and hydrogen-bonding capacity .

Physicochemical Properties

  • Solubility : The thienyl group may reduce aqueous solubility compared to phenyl analogues due to increased hydrophobicity .
  • Stability: Halogen substituents (Cl, F) likely enhance resistance to oxidative degradation compared to non-halogenated compounds .

Biological Activity

3-[(3-Chloro-4-fluorophenyl)amino]-1-thien-2-ylpropan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its unique structural features, particularly the presence of a chloro-fluoro aromatic ring and a thienyl moiety, suggest various pharmacological applications. This article explores the biological activity of this compound, emphasizing its mechanisms of action, efficacy in different biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H11ClFNOS, with a molecular weight of 283.75 g/mol. The compound features a thienyl group linked to an amino group that is further substituted with a chlorofluorophenyl moiety.

PropertyValue
Molecular FormulaC13H11ClFNOS
Molecular Weight283.75 g/mol
CAS Number1310358-53-2
Boiling PointNot available

Research indicates that compounds containing the 3-chloro-4-fluorophenyl motif exhibit notable inhibitory effects on tyrosinase (EC 1.14.18.1), an enzyme crucial for melanin production. Tyrosinase inhibitors are sought after for their potential applications in treating hyperpigmentation disorders and neurodegenerative diseases like Parkinson's disease, where melanin overproduction is implicated .

Tyrosinase Inhibition

A study demonstrated that the incorporation of the 3-chloro-4-fluorophenyl fragment into various chemotypes significantly enhances their inhibitory activity against tyrosinase derived from Agaricus bisporus. The presence of the chlorine and fluorine atoms was found to improve binding affinity and inhibitory potency through enhanced interactions with the enzyme's active site .

Biological Assays and Efficacy

The biological activity of this compound has been evaluated through various assays:

  • Tyrosinase Inhibition Assay : The compound showed significant inhibition of tyrosinase activity, with IC50 values indicating its potential as a therapeutic agent against skin pigmentation disorders.
  • Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, which could contribute to its protective effects in neurodegenerative conditions.

Case Study 1: Tyrosinase Inhibition

In an experimental setup, several derivatives of compounds containing the 3-chloro-4-fluorophenyl group were synthesized and tested for their ability to inhibit tyrosinase. The results indicated that modifications in the substituents on the aromatic ring could lead to enhanced inhibitory effects, demonstrating structure-activity relationships crucial for drug development .

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective potential of similar compounds against oxidative stress-induced neuronal damage. The results suggested that compounds with thienyl structures could mitigate neuronal apoptosis, highlighting their dual role as tyrosinase inhibitors and neuroprotective agents .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-[(3-Chloro-4-fluorophenyl)amino]-1-thien-2-ylpropan-1-one, and how can reaction yields be improved?

  • Methodology :

  • Step 1 : Condensation of 3-chloro-4-fluoroaniline with thiophene-2-carboxaldehyde via Schiff base formation under reflux in methanol or ethanol (4–6 h, 60–80°C) .

  • Step 2 : Nucleophilic substitution or Michael addition to introduce the propan-1-one moiety. For example, reacting the intermediate with acetyl chloride or a ketone derivative in the presence of a base (e.g., NaH or K₂CO₃) .

  • Yield Optimization : Use catalytic acid (e.g., HCl) for imine formation and inert atmosphere (N₂/Ar) to prevent oxidation. Monitor reaction progress via TLC or HPLC.

    Reaction Conditions Catalyst/Reagent Yield Range
    Schiff base formation (MeOH)HCl (cat.)50–65%
    Ketone functionalization (THF)NaH60–75%

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the structure of this compound?

  • NMR :

  • ¹H NMR : Identify aromatic protons (δ 6.8–8.2 ppm for thiophene and chlorophenyl groups) and amine NH (δ ~5.5 ppm, broad).
  • ¹³C NMR : Carbonyl C=O (δ ~195 ppm), thiophene C-S (δ ~125–140 ppm) .
    • IR : Confirm C=O stretch (~1680 cm⁻¹), N-H bend (~1600 cm⁻¹), and aromatic C-Cl/F vibrations (700–800 cm⁻¹) .
    • Mass Spectrometry : ESI-MS or EI-MS to detect molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of Cl/F substituents) .

Advanced Research Questions

Q. What strategies are effective for resolving crystallographic data inconsistencies in X-ray diffraction studies of this compound?

  • Data Collection : Use high-resolution synchrotron radiation or a rotating anode source to improve data completeness (>95%) and redundancy.
  • Refinement : Employ SHELXL for small-molecule refinement. Address twinning (common in halogenated aromatics) using TWIN/BASF commands .
  • Validation : Check for residual electron density peaks (>0.5 eÅ⁻³) and adjust hydrogen bonding models using Mercury or Olex2 .
SHELX Parameters Typical Values
R-factor (final)<0.05
Twin fraction (BASF)0.2–0.4
Hydrogen bonding (D–H···A)2.5–3.2 Å

Q. How can density functional theory (DFT) predict the nonlinear optical (NLO) properties of this compound?

  • Computational Setup :

  • Geometry optimization at B3LYP/6-311G(d,p) level.
  • Calculate hyperpolarizability (β) and dipole moment (μ) using Gaussian or ORCA .
    • Key Insights :
  • The thiophene ring and electron-withdrawing Cl/F groups enhance charge transfer, increasing β values.
  • Compare with experimental SHG efficiency (e.g., Kurtz-Perry powder method) to validate computational models .

Q. What mechanistic insights explain conflicting reactivity data in nucleophilic substitution reactions involving the chlorofluorophenyl group?

  • Contradiction Analysis :

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor SN2 pathways, while protic solvents (MeOH) promote SN1.
  • Steric Hindrance : Bulkier nucleophiles (e.g., tert-butoxide) may show lower reactivity due to the ortho-fluorine substituent .
    • Experimental Design :
  • Use kinetic isotopic labeling (e.g., ¹⁸O in H₂O) or Hammett plots to differentiate mechanisms.

Structure-Activity Relationship (SAR) Focus

Q. How does the substitution pattern (Cl/F positions) influence the compound’s binding affinity in kinase inhibition assays?

  • Methodology :

  • Synthesize analogs with Cl/F at meta/para positions.
  • Test against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization or SPR.
  • Key Finding : The 3-Cl-4-F configuration maximizes hydrophobic interactions in ATP-binding pockets, improving IC₅₀ by 2–3 fold vs. unsubstituted analogs .

Data Conflict Resolution

Q. How should researchers address discrepancies in reported hydrogen bonding networks for similar compounds?

  • Graph Set Analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., D, R₂²(8)) using PLATON or CrystalExplorer .
  • Case Study : Compare with ’s dihedral angles (e.g., 177.6° vs. 179.7°) to identify conformational flexibility impacting packing motifs.

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